molecular formula C25H30N4O3 B3410221 3-[6-(4-benzylpiperazino)-6-oxohexyl]-2,4(1H,3H)-quinazolinedione CAS No. 895849-25-9

3-[6-(4-benzylpiperazino)-6-oxohexyl]-2,4(1H,3H)-quinazolinedione

Cat. No. B3410221
CAS RN: 895849-25-9
M. Wt: 434.5 g/mol
InChI Key: LGFSVNOJIAEVME-UHFFFAOYSA-N
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Description

The compound “3-[6-(4-benzylpiperazino)-6-oxohexyl]-2,4(1H,3H)-quinazolinedione” is a chemical compound with the molecular formula C25H30N4O3 . It is a derivative of quinazoline, a class of organic compounds that are known for their various biological activities .


Synthesis Analysis

The synthesis of quinazoline derivatives, including “3-[6-(4-benzylpiperazino)-6-oxohexyl]-2,4(1H,3H)-quinazolinedione”, can be achieved through a one-pot three-component process . This process is designed to be both catalyst- and solvent-free, and can be performed under microwave irradiation . The yields of the quinazoline-2,4-diones synthesized through this process range from 30% to 65% .


Molecular Structure Analysis

The molecular structure of “3-[6-(4-benzylpiperazino)-6-oxohexyl]-2,4(1H,3H)-quinazolinedione” is based on the quinazoline scaffold, which is found in many bioactive compounds . The compound has a molecular weight of 434.53 .


Chemical Reactions Analysis

Quinazoline derivatives, including “3-[6-(4-benzylpiperazino)-6-oxohexyl]-2,4(1H,3H)-quinazolinedione”, have been found to exhibit moderate inhibitory activity against α-amylase and/or α-glucosidase enzymes . This suggests that they may have potential applications in the treatment of conditions like diabetes .

Future Directions

The future research directions for “3-[6-(4-benzylpiperazino)-6-oxohexyl]-2,4(1H,3H)-quinazolinedione” and other quinazoline derivatives could involve further exploration of their biological activities . Given their potential as inhibitors of α-amylase and α-glucosidase enzymes, they could be studied for potential applications in the treatment of diabetes . Additionally, their potential cytotoxic effects could be investigated for possible applications in cancer treatment .

properties

IUPAC Name

3-[6-(4-benzylpiperazin-1-yl)-6-oxohexyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3/c30-23(28-17-15-27(16-18-28)19-20-9-3-1-4-10-20)13-5-2-8-14-29-24(31)21-11-6-7-12-22(21)26-25(29)32/h1,3-4,6-7,9-12H,2,5,8,13-19H2,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFSVNOJIAEVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[6-(4-benzylpiperazin-1-yl)-6-oxohexyl]-1H-quinazoline-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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